4-methyl-2-sulfanylidene-1H-pyrazin-3-one
Description
4-Methyl-2-sulfanylidene-1H-pyrazin-3-one is a heterocyclic compound featuring a pyrazinone core substituted with a methyl group at the 4-position and a sulfanylidene (thione) group at the 2-position. The pyrazinone scaffold is a six-membered aromatic ring containing two nitrogen atoms, which confers unique electronic and steric properties. The sulfanylidene group enhances tautomeric versatility, enabling participation in hydrogen bonding and coordination chemistry . This compound’s structural features make it a candidate for pharmaceutical and materials science applications, particularly in designing enzyme inhibitors or metal chelators.
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
4-methyl-2-sulfanylidene-1H-pyrazin-3-one |
InChI |
InChI=1S/C5H6N2OS/c1-7-3-2-6-4(9)5(7)8/h2-3H,1H3,(H,6,9) |
InChI Key |
KEQCYEVLIWIIEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CNC(=S)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-sulfanylidene-1H-pyrazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-3-oxo-butanoic acid with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazinone derivative.
Industrial Production Methods
Industrial production of 4-methyl-2-sulfanylidene-1H-pyrazin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-sulfanylidene-1H-pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazinone derivatives.
Scientific Research Applications
4-methyl-2-sulfanylidene-1H-pyrazin-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-sulfanylidene-1H-pyrazin-3-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-methyl-2-sulfanylidene-1H-pyrazin-3-one can be contextualized by comparing it to related heterocycles, including pyrazolo-pyrimidinones, thiazolidinones, and sulfonated pyrazoles. Below is a detailed analysis:
Structural Analogues and Functional Group Variations
Key Observations:
- Core Heterocycles: The pyrazinone core in the target compound differs from pyrazolo-pyrimidinones (fused rings in ) and thiazolidinones (five-membered sulfur-containing rings in ). These structural variations influence aromaticity, solubility, and reactivity.
- Substituent Effects : The 4-methyl group in the target compound enhances lipophilicity compared to bulkier substituents like isopropyl in or aryl groups in . Sulfanylidene (C=S) groups, as seen in the target and , promote hydrogen bonding and tautomerism, unlike sulfonyl (SO₂) groups in , which increase polarity and metabolic stability.
- Synthetic Routes : Piperazinyl derivatives (e.g., in ) often employ methanesulphonates and nucleophilic substitution, whereas sulfonated pyrazoles () utilize arylsulfonyl chlorides. The target compound’s synthesis likely involves cyclization of thiourea precursors, though explicit details are absent in the evidence.
Hydrogen Bonding and Crystallography
The sulfanylidene group in 4-methyl-2-sulfanylidene-1H-pyrazin-3-one can act as both a hydrogen bond donor (via NH) and acceptor (via S=C), facilitating diverse supramolecular architectures. This contrasts with sulfonyl-containing analogues (e.g., ), where SO₂ groups primarily act as acceptors. Etter’s graph-set analysis could elucidate differences in hydrogen-bonding patterns between these compounds, impacting crystal packing and stability.
Pharmacological Potential (Speculative)
While direct biological data are unavailable, structural parallels suggest possible applications:
- Thiazolidinones () are known for antimicrobial activity, implying the target compound’s sulfanylidene group may confer similar properties.
- Pyrazolo-pyrimidinones () are explored as kinase inhibitors; the pyrazinone scaffold could mimic adenine in ATP-binding pockets.
Biological Activity
4-Methyl-2-sulfanylidene-1H-pyrazin-3-one is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential antiviral properties, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of 4-methyl-2-sulfanylidene-1H-pyrazin-3-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C5H6N2OS |
| Molecular Weight | 158.18 g/mol |
| IUPAC Name | 4-methyl-2-sulfanylidene-1H-pyrazin-3-one |
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of 4-methyl-2-sulfanylidene-1H-pyrazin-3-one. For instance, a study demonstrated that derivatives of pyrazinones exhibited significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds were reported as follows:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Methyl-2-sulfanylidene-1H-pyrazin-3-one | 62.5 | Staphylococcus aureus |
| 125 | Escherichia coli | |
| 250 | Candida albicans |
These results indicate that the compound possesses notable antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus .
Antioxidant Activity
In addition to antimicrobial properties, 4-methyl-2-sulfanylidene-1H-pyrazin-3-one has shown promising antioxidant activity. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited significant free radical scavenging ability compared to standard antioxidants like butylhydroxytoluene (BHT).
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 50 |
| ABTS Radical Scavenging | 45 |
These findings suggest that the compound may protect cells from oxidative stress, contributing to its therapeutic potential .
Potential Antiviral Activity
Recent investigations have also explored the antiviral potential of pyrazine derivatives, including 4-methyl-2-sulfanylidene-1H-pyrazin-3-one. Molecular docking studies indicated favorable interactions with viral proteins associated with RNA viruses, suggesting a mechanism through which these compounds might inhibit viral replication.
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated several pyrazine derivatives, including our compound of interest. It was found that these derivatives exhibited varying degrees of antimicrobial activity against Candida species and other pathogens, with 4-methyl-2-sulfanylidene-1H-pyrazin-3-one showing particularly strong inhibition against Staphylococcus aureus .
- Oxidative Stress Protection : Another research focused on the antioxidant properties of pyrazine derivatives demonstrated that compounds like 4-methyl-2-sulfanylidene-1H-pyrazin-3-one significantly reduced oxidative stress markers in vitro, supporting their use in formulations aimed at combating oxidative damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
